molecular formula C8H6F4O B1404498 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene CAS No. 1404195-13-6

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

Cat. No. B1404498
M. Wt: 194.13 g/mol
InChI Key: PJPMNEJWZOXMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H4F4 . It belongs to the class of organic compounds known as aryl trifluoromethyl ethers .


Synthesis Analysis

The synthesis of 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene and similar compounds often involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is a liquid at room temperature. It has a boiling point of 102°C and a density of 1.226 g/mL at 25°C. Its refractive index is 1.406 .

Scientific Research Applications

Chemical Properties and Conformational Studies

  • Torsional Potential Analysis : A study utilized B3LYP density functional methods to explore the torsional potential around the aryl-O bond in related fluoro(trifluoromethoxy)benzenes. It was discovered that such compounds have a preferred perpendicular-planes conformation, which contrasts with other compounds presenting minima at the eclipsed form conformation. This characteristic might influence its reactivity and stability in chemical reactions (Kieninger, Ventura, & Diercksen, 2004).
  • Gas Electron Diffraction and Quantum Chemical Calculations : Further conformational studies through gas electron diffraction and quantum chemical calculations confirmed the perpendicular conformation of fluoro(trifluoromethoxy)benzene derivatives. These studies offer insights into the geometric structure and contribute to understanding the molecular properties that may affect their applications in synthesis and material science (Shishkov, Khristenko, Vilkov, & Oberhammer, 2004).

Synthesis and Reactivity

  • Fluoroalkyl Amino Reagents Development : Research has led to the development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether. These reagents facilitate the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, highlighting a valuable application in the synthesis of compounds for medicinal and agricultural chemistry (Schmitt et al., 2017).
  • Versatile Intermediates for Organofluorine Compounds : A study demonstrated that (trifluoromethoxy)benzene derivatives could be transformed into a variety of new organofluorine compounds using electrophilic reagents. This versatility is crucial for developing novel materials and pharmaceuticals (Castagnetti & Schlosser, 2001).

Photophysical Studies

  • Photophysical Processes Analysis : Studies on the photophysical processes of fluoro(trifluoromethyl)benzenes have revealed unique fluorescence yields and triplet-state yields under various conditions. These findings are significant for understanding the photostability and potential photochemical applications of these compounds (Al-ani, 1973).

Safety And Hazards

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-fluoro-2-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMNEJWZOXMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Reactant of Route 4
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.